3-{[(3-Methoxybenzyl)oxy]methyl}piperidine hydrochloride
Overview
Description
“3-{[(3-Methoxybenzyl)oxy]methyl}piperidine hydrochloride” is a chemical compound with the linear formula C14H22O2N1Cl1 . It is a solid substance . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCOC1=CC (COCC2CNCCC2)=CC=C1.Cl
. The InChI string is 1S/C14H21NO2.ClH/c1-16-14-6-2-4-12 (8-14)10-17-11-13-5-3-7-15-9-13;/h2,4,6,8,13,15H,3,5,7,9-11H2,1H3;1H
.
Scientific Research Applications
Synthesis and Structural Studies
- Sila-Analogues of σ Ligands : The synthesis of sila-analogues of 1‘-organylspiro[indane-1,4‘-piperidine] derivatives, related to 3-{[(3-Methoxybenzyl)oxy]methyl}piperidine hydrochloride, was explored for their affinities for various central nervous system receptors. Crystal structure analyses and computational studies provided insights into their structure in solid state and solution (Tacke et al., 2003).
Chemical Synthesis and Reactions
- Heterocyclic Compound Synthesis : Research on the syntheses of heterocyclic compounds involved treatment of related compounds with acid, yielding various cyclization products. This illustrates the chemical versatility and potential for diverse applications in organic synthesis (Kametani et al., 1973).
- Reactions with Aliphatic Amines : Studies on the reaction of related compounds with aliphatic amines showed different outcomes based on the amine used, indicating potential for tailored chemical synthesis (Blokhin et al., 1990).
Pharmacological Studies
- Pharmacological Evaluation of Analgesics : A series of compounds including 3-methyl-1,4-disubstituted-piperidine analgesics were synthesized and evaluated, demonstrating the relevance of such compounds in drug development and pharmacology (Lalinde et al., 1990).
- Calcium and Calmodulin Antagonist Study : Research on a derivative compound as a calcium and calmodulin antagonist showed its effects on platelet aggregation and phosphorylation of light myosin chains, indicating potential therapeutic applications (Aleksanyan et al., 1996).
Properties
IUPAC Name |
3-[(3-methoxyphenyl)methoxymethyl]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-16-14-6-2-4-12(8-14)10-17-11-13-5-3-7-15-9-13;/h2,4,6,8,13,15H,3,5,7,9-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVCWEDLSODMLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COCC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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